An In-depth Technical Guide to Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
An In-depth Technical Guide to Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Intrigue in Medicinal Chemistry
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a molecule possessing a rigid bicyclic framework, has emerged as a significant building block in the landscape of modern medicinal chemistry. Its constrained conformation provides a unique three-dimensional architecture that is highly sought after in the design of novel therapeutics.[1] The presence of a carbonyl group and a Boc-protected amine within this compact structure offers versatile handles for chemical modification, making it an attractive scaffold for generating diverse libraries of compounds. This guide delves into the core structural features, physicochemical properties, synthetic methodologies, and key applications of this intriguing molecule, providing a comprehensive resource for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
At its core, tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its bridged ring system.[1] The structure is systematically named tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a crucial feature, facilitating its use in multi-step syntheses by preventing unwanted side reactions. The ketone functionality at the 6-position introduces a site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.[1]
The rigid nature of the 2-azabicyclo[2.2.1]heptane core limits the conformational flexibility of the molecule.[1] This rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃ | [2][4] |
| Molecular Weight | 211.26 g/mol | [2][4] |
| IUPAC Name | tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | [2][3] |
| CAS Number | 198835-04-0 | [2][3] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][4] |
| Purity (Typical) | ≥97% | [3][5][6] |
Synthesis and Chemical Reactivity
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often involves strategic cycloaddition reactions. One notable method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides a direct route to oxygenated 2-azabicyclo[2.2.1]heptanes.[7] This approach highlights the importance of transition metal catalysis in constructing these complex bicyclic systems.
The reactivity of tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is largely dictated by the ketone and the Boc-protected amine. The carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. The Boc protecting group can be readily removed under acidic conditions, liberating the secondary amine for further functionalization, such as acylation or alkylation. This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules.
Below is a generalized workflow for the utilization of this scaffold in chemical synthesis:
Caption: A generalized synthetic workflow illustrating the key reaction pathways for modifying tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Spectroscopic Characterization
The structural elucidation of tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the bicyclic framework protons and the tert-butyl group. The protons on the bicyclic core will appear as complex multiplets due to the rigid structure and defined coupling constants. The nine protons of the tert-butyl group will typically appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the bicyclic scaffold.
Mass spectrometry is used to confirm the molecular weight of the compound.[2] Infrared (IR) spectroscopy can be used to identify the presence of the carbonyl group (strong absorption around 1740 cm⁻¹) and the carbamate functionality.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 2-azabicyclo[2.2.1]heptane scaffold is a valuable isostere in medicinal chemistry, often used to replace more flexible moieties to improve pharmacological properties.[1] Its constrained nature can lead to enhanced binding affinity and selectivity for biological targets.
This scaffold has been incorporated into a variety of biologically active molecules, including:
-
Potent DPP-4 Inhibitors: Derivatives of 2-azabicyclo[2.2.1]heptane have been explored as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[8]
-
NK1 Receptor Ligands: The synthesis of 1-phenyl-2-azabicyclo[2.2.1]heptane derivatives has been reported as potential neurokinin-1 (NK1) receptor ligands.[9]
-
Constrained Proline Analogues: The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a related structure, serves as a constrained proline analogue, which is useful in peptide and peptidomimetic design.[10]
The versatility of this building block allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of the drug discovery process.
Experimental Protocol: Boc Deprotection
A common and crucial step in the utilization of this scaffold is the removal of the Boc protecting group.
Objective: To deprotect the nitrogen atom of tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate to yield the corresponding secondary amine.
Materials:
-
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product.
Note: This is a general procedure and may require optimization based on the specific substrate and scale of the reaction.
Safety and Handling
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3][11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] All manipulations should be performed in a well-ventilated fume hood.[11]
Conclusion
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid bicyclic structure, coupled with the strategic placement of reactive functional groups, provides a robust platform for the synthesis of novel and diverse molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of new therapeutic agents.
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